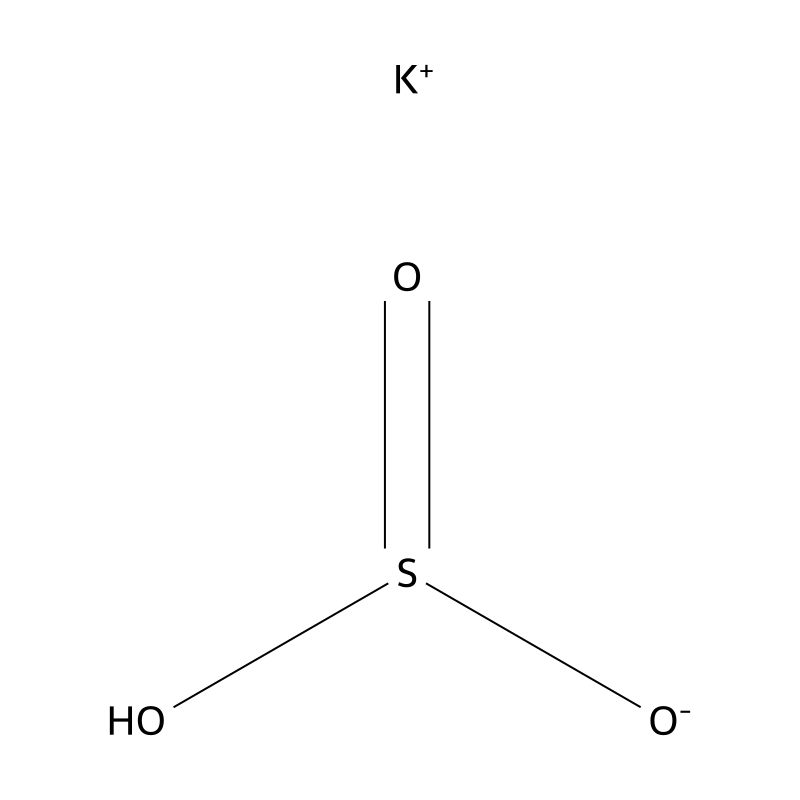

Potassium bisulfite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Potassium bisulfite (KHSO3) is a highly soluble inorganic salt primarily procured as a concentrated aqueous solution, functioning as a potent reducing agent, antioxidant, and sulfur dioxide (SO2) donor. Unlike many solid sulfites, pure potassium bisulfite is inherently unstable as a dry powder and is commercially stabilized in liquid form, typically yielding between 150 to 200 g/L of active SO2. Its primary industrial value lies in its ability to deliver precise, easily metered doses of bisulfite ions (HSO3-) without introducing sodium into the system. This makes it a critical raw material for food and beverage preservation (E228), pharmaceutical formulation, and specialized water treatment processes where cationic balance, rapid reactivity, and liquid-phase processability are paramount [1].

Substituting potassium bisulfite with its closest analogs introduces severe process and compliance risks. Replacing it with sodium bisulfite (NaHSO3) directly injects sodium ions into the matrix, which is strictly prohibited in low-sodium dietary applications (such as premium winemaking) and can trigger unwanted precipitation or alter ionic strength in sensitive chemical syntheses. Conversely, substituting with solid potassium metabisulfite (K2S2O5) requires endothermic dissolution steps, introduces airborne SO2 inhalation hazards for workers handling the dry powder, and complicates automated liquid dosing systems. Procuring pre-formulated potassium bisulfite solution eliminates these dissolution bottlenecks, ensures exact molar dosing, and maintains a strictly sodium-free profile .

Cationic Profile: Complete Elimination of Sodium Contamination

In applications where sodium concentration is strictly regulated, potassium bisulfite provides equivalent reducing power without the sodium penalty. Sodium bisulfite inherently adds approximately 221 mg of sodium per gram of compound. In contrast, potassium bisulfite contributes zero sodium, instead providing potassium ions which are often preferred or required in agricultural, beverage, and specific pharmaceutical matrices[1].

| Evidence Dimension | Sodium (Na+) contribution by weight |

| Target Compound Data | 0% Na+ (0 mg/g) |

| Comparator Or Baseline | Sodium bisulfite (~22.1% Na+ by weight) |

| Quantified Difference | 100% elimination of sodium introduction |

| Conditions | Stoichiometric comparison of pure salts |

Critical for compliance in low-sodium food/beverage production and avoiding sodium-induced precipitation in industrial tanks.

Processability: Liquid Dosing vs. Solid Dissolution Bottlenecks

Potassium bisulfite is commercially supplied as a ready-to-use aqueous solution (typically 281–375 g/L KHSO3), whereas potassium metabisulfite is supplied as a crystalline powder. The liquid form allows for immediate integration into automated dosing pumps, bypassing the time-consuming and endothermic dissolution process required for the solid. Furthermore, handling the liquid significantly reduces worker exposure to irritating SO2 dust associated with dry metabisulfite .

| Evidence Dimension | Preparation time and physical state |

| Target Compound Data | Pre-dissolved aqueous solution (0 minutes prep time) |

| Comparator Or Baseline | Potassium metabisulfite (Solid powder requiring manual weighing and dissolution) |

| Quantified Difference | Elimination of dissolution step and airborne dust hazard |

| Conditions | Industrial scale batch preparation and automated dosing |

Enables seamless integration into automated liquid handling systems while improving occupational safety and reducing labor costs.

Sulfur Dioxide (SO2) Yield Efficiency and Dosing Adjustment

When calculating dosing for antioxidant or antimicrobial efficacy, the theoretical SO2 yield is the critical metric. Potassium bisulfite yields approximately 53.3% SO2 by weight, whereas solid potassium metabisulfite yields 57.6%, and sodium bisulfite yields 61.6%. While potassium bisulfite has a lower mass-based yield than its sodium counterpart, this difference is offset by its sodium-free profile and liquid processability, requiring buyers to strictly adjust mass and volumetric calculations when transitioning between these sulfites [1].

| Evidence Dimension | Theoretical SO2 yield by weight |

| Target Compound Data | ~53.3% SO2 yield |

| Comparator Or Baseline | Sodium bisulfite (~61.6% SO2 yield) |

| Quantified Difference | 8.3% lower mass-based SO2 yield (requiring proportional dosing adjustments) |

| Conditions | Complete dissociation in acidic aqueous media |

Procurement and process engineers must adjust volumetric dosing rates to achieve target SO2 ppm when switching from sodium to potassium salts.

Commercial Winemaking and Beverage Production

Potassium bisulfite is heavily utilized as a precise, liquid-dosed SO2 source (E228) to control oxidation and inhibit wild yeast. It is specifically chosen over sodium bisulfite to comply with sodium-restricted dietary standards and over potassium metabisulfite to avoid powder handling and endothermic dissolution in large-scale automated cellar operations [1].

Industrial Dechlorination and Wastewater Treatment

Applied in wastewater treatment facilities as a rapid reducing agent to quench residual chlorine. It is highly preferred in agricultural or environmentally sensitive discharge zones where potassium is a beneficial or benign effluent cation compared to the soil-damaging effects of sodium accumulation from sodium bisulfite [2].

Pharmaceutical and Cosmetic Liquid Formulations

Utilized as an antioxidant and preservative in parenterals, nebulizer solutions, and cosmetics. The pre-dissolved potassium salt provides superior formulation compatibility with specific active pharmaceutical ingredients (APIs) compared to solid metabisulfite, ensuring uniform distribution without introducing sodium-driven osmotic shifts [3].

Physical Description

Liquid

Color/Form

Odor

Melting Point

UNII

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

ANTIOXIDANT; -> JECFA Functional Classes

Methods of Manufacturing

Sulfur dioxide is passed through a solution of potassium carbonate until no more carbon dioxide is given off; soln is concentrated and allowed to crystallize.

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing

Sulfurous acid, potassium salt (1:1): ACTIVE

Dates

Explore Compound Types